1-Benzyl-3,5-dimethyl-1H-pyrazole

概要

説明

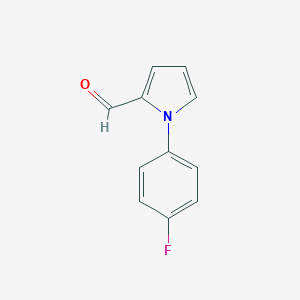

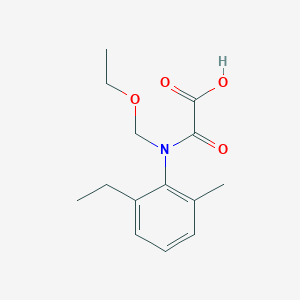

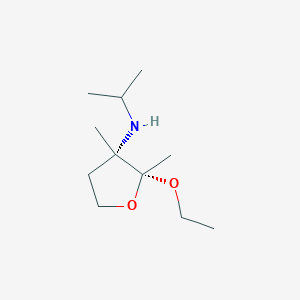

“1-Benzyl-3,5-dimethyl-1H-pyrazole” is an organic compound with the CAS Number: 1134-81-2 . It has a molecular weight of 186.26 . The compound is in liquid form .

Synthesis Analysis

The synthesis of pyrazoles, including 1-Benzyl-3,5-dimethyl-1H-pyrazole, can be achieved through several methods. One common method involves the condensation of acetylacetone and hydrazine . Other methods include the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Molecular Structure Analysis

The InChI code for 1-Benzyl-3,5-dimethyl-1H-pyrazole is 1S/C12H14N2/c1-10-8-11(2)14(13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 .

Physical And Chemical Properties Analysis

1-Benzyl-3,5-dimethyl-1H-pyrazole is a liquid . Further physical and chemical properties are not explicitly mentioned in the search results.

科学的研究の応用

Versatile Framework in Chemical Industry

Pyrazoles, including 1-Benzyl-3,5-dimethyl-1H-pyrazole, hold a privileged status as versatile frameworks in various sectors of the chemical industry . They serve as a core element in the synthesis of diverse compounds due to their five-membered heterocyclic structure featuring two neighboring nitrogen atoms .

Medicinal Applications

Pyrazoles have been extensively highlighted for their diverse biological activities. They have roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This makes 1-Benzyl-3,5-dimethyl-1H-pyrazole a potential candidate for medicinal applications.

Agricultural Applications

In addition to their medicinal applications, pyrazoles also find use in the agricultural sector . Their diverse biological activities can be harnessed for the development of new agrochemicals.

Preparation of Pyrazolato Ligated Complexes

1-Benzyl-3,5-dimethyl-1H-pyrazole is a common reagent for the preparation of pyrazolato ligated complexes . These complexes have various applications in coordination chemistry.

Synthesis of Antibacterial Agents

1-Benzyl-3,5-dimethyl-1H-pyrazole can be used to prepare N-1-substituted derivatives having antibacterial activity . This makes it valuable in the fight against bacterial infections.

Synthesis of Condensed Heterocyclic Systems

3 (5)-Aminopyrazoles, which can be derived from 1-Benzyl-3,5-dimethyl-1H-pyrazole, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . These systems have relevance in the pharmaceutical field.

Investigation of Tautomeric Stabilization

1-Benzyl-3,5-dimethyl-1H-pyrazole can be used in the investigation of tautomeric stabilization . This is important in understanding the reactivity of the compound and its potential applications.

Synthesis of Cross-Conjugated Monomeric Betaines

1-Benzyl-3,5-dimethyl-1H-pyrazole reacts with malonic esters to give a family of cross-conjugated monomeric betaines . These betaines have various applications in organic synthesis.

Safety and Hazards

作用機序

Target of Action

It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which is a key regulator of many important physiological processes .

Mode of Action

It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which suggests that 1-Benzyl-3,5-dimethyl-1H-pyrazole might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which plays a crucial role in many biochemical pathways.

Result of Action

It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which suggests that 1-Benzyl-3,5-dimethyl-1H-pyrazole might have similar effects.

Action Environment

It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent, since more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .

特性

IUPAC Name |

1-benzyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10-8-11(2)14(13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCXNXMLCDHLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345326 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3,5-dimethyl-1H-pyrazole | |

CAS RN |

1134-81-2 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these pyrazole derivatives exert their cytotoxic effects on TNBC cells?

A1: Research suggests that certain derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole, specifically those incorporating naphthalene, p-chlorobenzene, o-phenol, and toluene, exhibit promising cytotoxic activity against MDA-MB-231 cells, a model for TNBC []. These compounds appear to induce distinct morphological changes in the cells, indicative of apoptosis (programmed cell death) []. While the exact mechanism remains under investigation, molecular docking studies suggest that some derivatives, like (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one, exhibit strong binding affinity for the active site of AKT2 []. AKT2, a protein kinase involved in cell survival and proliferation, is often overexpressed in TNBC, making it an attractive therapeutic target. Further research is needed to confirm if direct AKT2 inhibition is the primary mechanism of action for these compounds.

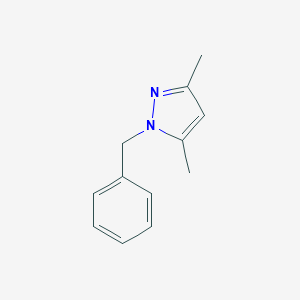

Q2: What are the structural characteristics of these promising pyrazole derivatives?

A2: The core structure consists of a 1-benzyl-3,5-dimethyl-1H-pyrazole scaffold. The study focused on modifying this scaffold by adding various substituents at the 4th position of the pyrazole ring via Claisen-Schmidt condensation reactions []. For instance, compound (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one, a potent derivative, features a (E)-1-(4-chlorophenyl)prop-2-en-1-one group attached to the core structure []. Characterization of these compounds involved techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing detailed insights into their structures [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)

![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)